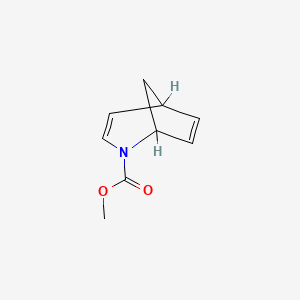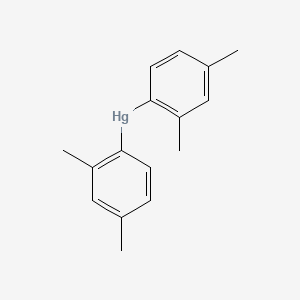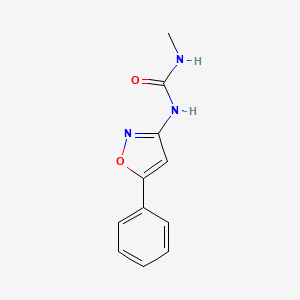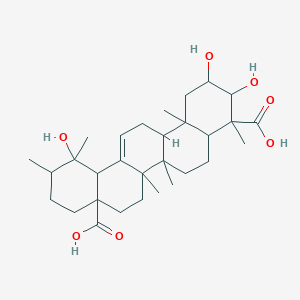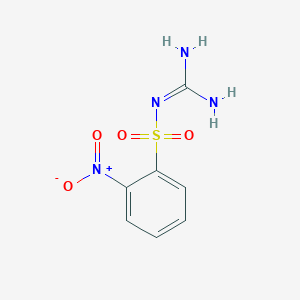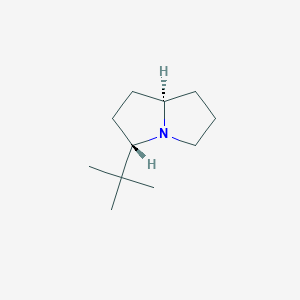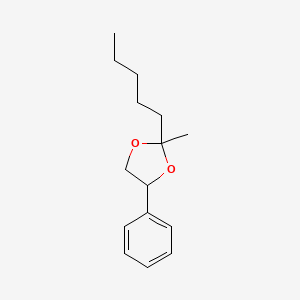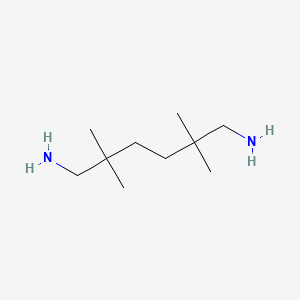![molecular formula C11H19N3O2 B14634899 1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol CAS No. 54127-81-0](/img/structure/B14634899.png)
1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazine ring substituted with a methyl group and an oxy linkage to a propanolamine moiety. Its distinct molecular architecture makes it a subject of interest in both academic and industrial research.
Métodos De Preparación
The synthesis of 1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution with a methyl group: Methylation reactions using methylating agents.
Oxy linkage formation:
Amination: Introduction of the propanolamine group through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Análisis De Reacciones Químicas
1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and hydroxyl groups, leading to the formation of derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid: This compound shares the pyrazine ring but differs in the functional groups attached.
N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide: Another compound with a pyrazine ring, used in the treatment of type 2 diabetes mellitus.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various fields of research.
Propiedades
Número CAS |
54127-81-0 |
|---|---|
Fórmula molecular |
C11H19N3O2 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
1-(6-methylpyrazin-2-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)13-5-10(15)7-16-11-6-12-4-9(3)14-11/h4,6,8,10,13,15H,5,7H2,1-3H3 |
Clave InChI |
IICRKRJZOMSZBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=N1)OCC(CNC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
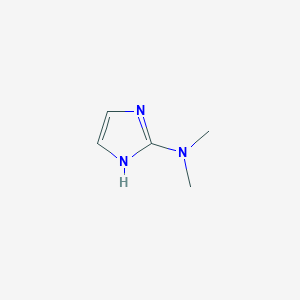
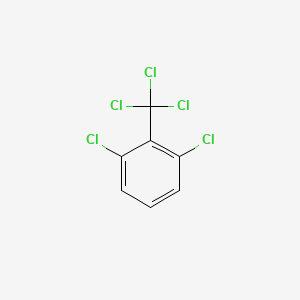
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
